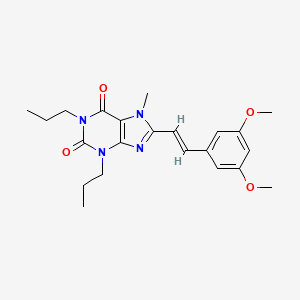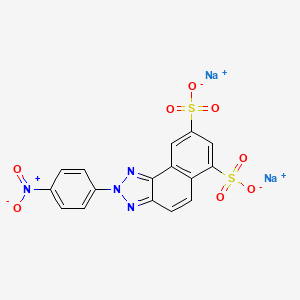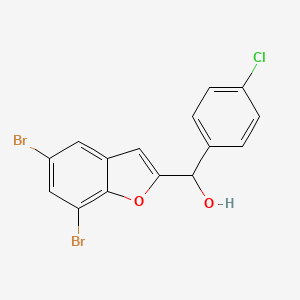
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide is an organic compound that belongs to the class of sulphonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide typically involves a multi-step process. One common method includes the reaction of N-phenylbenzenesulphonamide with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl-N-phenylbenzenesulphonamide. This intermediate is then reacted with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulphonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanoacetyl and phenyl groups.
Reduction: Reduced forms of the cyanoacetyl group.
Substitution: Substituted sulphonamide derivatives.
Applications De Recherche Scientifique
N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulphonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-3-(cyanoacetyl)-N-phenylbenzenesulphonamide
- This compound derivatives
- Other sulphonamides with similar structures
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the cyanoacetyl group enhances its reactivity, while the butyl and phenylbenzenesulphonamide moieties contribute to its stability and solubility.
Propriétés
Numéro CAS |
94158-19-7 |
|---|---|
Formule moléculaire |
C19H20N2O3S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-butyl-3-(2-cyanoacetyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-2-3-14-21(17-9-5-4-6-10-17)25(23,24)18-11-7-8-16(15-18)19(22)12-13-20/h4-11,15H,2-3,12,14H2,1H3 |
Clé InChI |
MAPSJZHIZMKNOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















